molecular formula C18H18BrNO4 B2444993 N-(2-bromo-4,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide CAS No. 443663-18-1

N-(2-bromo-4,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Cat. No.: B2444993
CAS No.: 443663-18-1
M. Wt: 392.249
InChI Key: ZTFSSLBGYRKVAZ-UHFFFAOYSA-N
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Description

N-(2-bromo-4,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring both bromine and formyl functional groups, allows it to participate in diverse chemical reactions, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves a multi-step process:

    Bromination: The starting material, 4,5-dimethylphenylamine, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4,5-dimethylphenylamine.

    Formylation: The intermediate is then subjected to formylation using a formylating agent like paraformaldehyde in the presence of an acid catalyst to introduce the formyl group.

    Etherification: The formylated intermediate reacts with 2-methoxyphenol under basic conditions to form the ether linkage.

    Acetylation: Finally, the compound undergoes acetylation with acetic anhydride to form the acetamide group, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group in N-(2-bromo-4,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide can undergo oxidation to form carboxylic acids.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-bromo-4,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. Its structure allows it to interact with various biomolecules, providing insights into its potential biological activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its unique structure may offer therapeutic benefits, particularly in the development of new drugs targeting specific pathways.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the formyl and methoxy groups can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-bromo-4,5-dimethylphenyl)-2-(4-hydroxy-2-methoxyphenoxy)acetamide: Similar structure but with a hydroxy group instead of a formyl group.

    N-(2-chloro-4,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide: Similar structure but with a chlorine atom instead of bromine.

    N-(2-bromo-4,5-dimethylphenyl)-2-(4-formyl-2-ethoxyphenoxy)acetamide: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

N-(2-bromo-4,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is unique due to the combination of its bromine and formyl groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and pharmaceuticals.

Properties

IUPAC Name

N-(2-bromo-4,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO4/c1-11-6-14(19)15(7-12(11)2)20-18(22)10-24-16-5-4-13(9-21)8-17(16)23-3/h4-9H,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFSSLBGYRKVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)NC(=O)COC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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